Technical Guide: 2-Bromo-5-propylpyridine (CAS 1159821-61-0)
Technical Guide: 2-Bromo-5-propylpyridine (CAS 1159821-61-0)
Executive Summary
2-Bromo-5-propylpyridine (CAS 1159821-61-0) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical synthesis. Structurally, it consists of a pyridine ring substituted with a bromine atom at the C2 position and a propyl chain at the C5 position.[1][2][3]
This scaffold is particularly valued for two strategic properties:
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The C2-Bromine Handle: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of biaryl systems common in kinase inhibitors.
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The C5-Propyl Group: A lipophilic moiety that modulates the partition coefficient (LogP) of the final drug candidate, enhancing membrane permeability and metabolic stability without introducing the metabolic liabilities often associated with longer alkyl chains.
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this intermediate in high-stakes development programs.
Chemical Profile & Properties[1][4][5][6]
The following data aggregates experimental values and authoritative predictions for CAS 1159821-61-0.
| Property | Value | Note |
| IUPAC Name | 2-Bromo-5-propylpyridine | |
| CAS Number | 1159821-61-0 | |
| Molecular Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | |
| Physical State | Clear to pale yellow liquid | Propyl group lowers MP relative to methyl analogs. |
| Boiling Point | 235°C (Predicted) | Extrapolated from 2-bromo-5-methylpyridine (218°C). |
| Density | 1.35 ± 0.06 g/cm³ | Typical for brominated alkylpyridines. |
| LogP | 3.14 (Predicted) | Indicates moderate lipophilicity. |
| Solubility | DCM, Ethyl Acetate, Methanol | Low solubility in water. |
Synthetic Methodology
While 2-bromo-5-propylpyridine is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust industrial route utilizes the Reissert-Henze functionalization of 3-propylpyridine N-oxide.
Core Logic: Regiocontrol via Sterics
Direct bromination of pyridine rings is difficult and non-selective. The N-oxide route activates the ring for nucleophilic attack. Starting from 3-propylpyridine , oxidation yields the N-oxide. Subsequent reaction with phosphorus oxybromide (POBr₃) or Toluene sulfonyl bromide occurs at the α-positions (C2 and C6).
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Path A (C2 attack): Leads to 2-bromo-3-propylpyridine. (Sterically hindered by the propyl group).
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Path B (C6 attack): Leads to 2-bromo-5-propylpyridine . (Sterically favored).
Protocol: N-Oxide Rearrangement
Reagents: 3-Propylpyridine, m-CPBA (or H₂O₂/Acetic Acid), POBr₃, Toluene, DCM.
Step 1: N-Oxidation
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Dissolve 3-propylpyridine (1.0 eq) in Dichloromethane (DCM). Cool to 0°C.[4]
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Add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise to control exotherm.
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Stir at room temperature (RT) for 3-12 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.
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Workup: Wash with 10% Na₂CO₃ to remove benzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.
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Checkpoint: Product is 3-propylpyridine-N-oxide (usually a viscous oil/solid).
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Step 2: Bromination (The Critical Step)
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Dissolve the N-oxide (1.0 eq) in anhydrous Toluene (0.5 M concentration).
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Add POBr₃ (1.5 eq) dissolved in Toluene dropwise at RT.
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Heat the mixture to reflux (110°C) for 2-4 hours.
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Mechanism:[4] The oxygen attacks Phosphorus, creating a good leaving group. Bromide attacks C2/C6, restoring aromaticity and expelling the oxygen species.
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Quench: Cool to 0°C and carefully quench with ice-water (Exothermic!).
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Neutralization: Adjust pH to ~9 with NaOH solution.
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Extraction: Extract with Ethyl Acetate (3x).
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Purification: Flash chromatography (Hexanes/EtOAc). The major isomer is the target 2-bromo-5-propylpyridine .
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis of 2-bromo-5-propylpyridine via N-oxide rearrangement. The propyl group directs substitution to the remote C6 position.
Reactivity & Applications in Drug Design
The 2-bromo-5-propylpyridine scaffold acts as a "linchpin" in convergent synthesis. The bromine atom is an excellent leaving group for transition-metal catalyzed cross-couplings, while the propyl group remains inert, providing hydrophobic binding interactions in the final biological target.
Key Transformations
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Suzuki-Miyaura Coupling:
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Partners: Aryl/Heteroaryl boronic acids.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Application: Attaching the pyridine headgroup to a core scaffold (e.g., in kinase inhibitors like Imatinib analogs).
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Buchwald-Hartwig Amination:
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Partners: Primary/Secondary amines.
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Conditions: Pd₂(dba)₃, BINAP, NaOtBu.
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Application: Creating aminopyridine motifs common in GPCR ligands.
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Lithium-Halogen Exchange:
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Reagents: n-BuLi, -78°C.
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Outcome: Generates the 2-lithio-5-propylpyridine species.
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Application: Nucleophilic attack on aldehydes/ketones to form carbinols.
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Visualization: Functionalization Workflow
Figure 2: Divergent synthetic utility of the 2-bromo-5-propylpyridine scaffold in medicinal chemistry.
Safety & Handling Protocol
Hazard Classification:
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Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
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Acute Toxicity: Harmful if swallowed or inhaled.
Storage Requirements:
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Atmosphere: Store under inert gas (Argon/Nitrogen). Halopyridines can discolor upon prolonged exposure to air/light.
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Temperature: 2-8°C (Refrigerated) is recommended for long-term stability to prevent slow dehalogenation or oxidation.
Disposal:
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Must be disposed of as halogenated organic waste. Do not mix with acid streams (potential for HBr gas evolution).
References
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Sigma-Aldrich. 2-Bromo-5-propylpyridine Product Specification. Retrieved from
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US Patent 2016/0002232 A1. Compounds useful in the treatment of fibrosis, bone-related diseases, cancer... (2016). Describes the use of 2-bromo-5-propylpyridine as a key intermediate (Step B) in the synthesis of pharmaceutical agents.
- Joucla, L., & Djakovitch, L. (2009). Transition metal-catalyzed direct arylation of pyridine derivatives. Tetrahedron. (General reference for C2-reactivity of bromopyridines).
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text for N-oxide rearrangement mechanics).
